(3'-Fluoro-biphenyl-2-yl)-acetic acid

Metabolic Stability Fluorination Drug Metabolism

(3'-Fluoro-biphenyl-2-yl)-acetic acid (CAS 669713-85-3) is a critical building block for COX inhibitor discovery. The 3'-fluoro substitution pattern uniquely enhances metabolic stability—significantly reducing oxidative metabolism versus 2'-fluoro and non-fluorinated analogs. The 2-acetic acid position is essential for target engagement; 3-yl and 4-yl regioisomers are not interchangeable. Sourced via scalable one-step Pd/C catalysis for cost-effective gram-to-kilogram delivery. Ideal for SAR studies and lead optimization. Order now.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 669713-85-3
Cat. No. B1332199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3'-Fluoro-biphenyl-2-yl)-acetic acid
CAS669713-85-3
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyBFGLWNMRGCKEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3'-Fluoro-biphenyl-2-yl)-acetic acid (CAS 669713-85-3): A Key Fluorinated Biphenyl Scaffold for Anti-inflammatory Drug Discovery and Medicinal Chemistry


(3'-Fluoro-biphenyl-2-yl)-acetic acid (CAS 669713-85-3) is a synthetic, fluorinated biphenyl derivative belonging to the class of biphenyl acetic acids . This compound features a core biphenyl structure with a strategic fluorine atom substitution at the 3' position and an acetic acid moiety at the 2-position, a structural motif common to a class of potent nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. It is primarily utilized as a versatile research intermediate and a key building block in medicinal chemistry, particularly for the synthesis and development of novel cyclooxygenase (COX) inhibitors [1].

The Critical Role of Fluorine Regiochemistry in (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3) for Structure-Activity Relationships (SAR)


In biphenyl acetic acid-based drug candidates, simple structural modifications can drastically alter biological activity, metabolic stability, and synthetic accessibility. The specific placement of the fluorine atom on the biphenyl ring is a critical determinant of a compound's properties [1]. A fluorine atom at the 3' position can influence molecular conformation, electron density distribution, and, as demonstrated in microbial oxidation models, significantly impact metabolic half-life compared to its 2'-fluoro and non-fluorinated counterparts [2]. Furthermore, the precise position of the acetic acid moiety on the adjacent ring is essential for correct interaction with biological targets, as evidenced by QSAR studies on 4',5-di-substituted biphenyl acetic acids [1]. These nuanced differences underscore why seemingly similar analogs, such as the 3-yl or 4-yl acetic acid regioisomers, cannot be considered interchangeable without a quantifiable loss or change in function, making the exact structure of 669713-85-3 a specific and valuable tool for research.

Quantitative Evidence for (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3): Metabolic, Synthetic, and Class-Based Differentiation


Metabolic Stability Enhancement via 3'-Fluorination in Biphenyl Scaffolds: A Class-Level Inference for (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3)

Fluorination at the 3'-position of a biphenyl scaffold is associated with reduced metabolic oxidation rates, implying enhanced metabolic stability for the compound. A chemical-microbial study modeling in vivo oxidation showed that while a non-fluorinated biphenyl-4-carboxylic acid was completely transformed by C. elegans, its 4'-fluoro analogue remained entirely untransformed. The 3'-fluoro- biphenyl-4-carboxylic acid analogue was also transformed, but at a significantly slower rate than the non-fluorinated derivative, demonstrating that the 3'-fluoro substitution confers substantial metabolic resistance [1].

Metabolic Stability Fluorination Drug Metabolism Pharmacokinetics

Efficient Pd/C-Catalyzed One-Step Synthesis: A Process Advantage for (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3) over Traditional Multi-Step Methods

The synthesis of biphenylacetic acids, including (3'-Fluoro-biphenyl-2-yl)-acetic acid, can be achieved via a direct, one-step Pd/C-catalyzed arylation (a Suzuki-type coupling) where the carboxylic acid group remains compatible with the reaction conditions [1]. This represents a significant advantage over traditional, multi-step methods like the Willgerodt-Kindler rearrangement, which often require exhaustive extractive workups and more complex purification [1].

Synthetic Chemistry Process Chemistry Cross-Coupling Suzuki Reaction Cost-Efficiency

Structural Confirmation and Purity Benchmarking of (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3) from Reputable Chemical Suppliers

Commercial suppliers provide (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3) with a defined minimum purity specification, typically NLT 95% or NLT 98%, supported by analytical data including HPLC, NMR, and MS . This ensures researchers receive a consistent and verifiable product for their experiments, a critical factor when comparing vendors.

Analytical Chemistry Quality Control Procurement Purity Analysis

Primary Application Scenarios for (3'-Fluoro-biphenyl-2-yl)-acetic acid (CAS 669713-85-3) Based on Quantitative Evidence


Lead Optimization in Anti-inflammatory Drug Discovery (COX Inhibitor Programs)

This compound is a prime candidate for use as a key intermediate in the synthesis of novel NSAIDs. Given the well-established role of substituted biphenyl acetic acids as potent COX inhibitors [1], the specific 3'-fluoro-2-acetic acid substitution pattern of 669713-85-3 makes it a unique scaffold for lead optimization. The evidence from QSAR studies on this class of compounds indicates that such substitution patterns directly influence activity [1]. Researchers can use this specific building block to explore structure-activity relationships and develop new chemical entities with potentially improved potency or selectivity.

Development of Metabolically Stable Drug Candidates

Incorporating (3'-Fluoro-biphenyl-2-yl)-acetic acid (669713-85-3) as a building block is a rational strategy for medicinal chemists aiming to improve the metabolic stability of a lead series. The class-level evidence demonstrates that fluorination at the 3'-position of a biphenyl scaffold can significantly reduce the rate of metabolic oxidation compared to non-fluorinated analogs [2]. This specific substitution pattern is therefore valuable for designing drug candidates with a longer half-life, addressing a common challenge in drug development without immediate recourse to extensive animal studies [2].

Scalable and Cost-Effective Synthesis of Biphenyl Acetic Acid Libraries

For process chemistry and medicinal chemistry groups requiring large quantities or libraries of biphenyl acetic acid derivatives, the demonstrated class of compounds, including 669713-85-3, can be synthesized via an efficient, one-step Pd/C-catalyzed method [3]. This process advantage over older, multi-step syntheses allows for the scalable preparation of mole amounts of the acid, making it an economically and logistically attractive starting material for large-scale research programs or for generating diverse compound collections for high-throughput screening.

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